



NMS-293: A Novel, Brain-Penetrant PARP1 Inhibitor - Application Notes and Protocols

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Compound of Interest		
Compound Name:	SV 293	
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Introduction

NMS-293 (also known as Itareparib or NMS-P293) is a third-generation, orally bioavailable, highly potent, and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5] A key distinguishing feature of NMS-293 is its "non-trapping" mechanism of action, which avoids the formation of PARP1-DNA complexes, a known contributor to the toxicity of earlier-generation PARP inhibitors.[4][6] This characteristic, combined with its high selectivity for PARP1 over PARP2 and its ability to penetrate the blood-brain barrier, makes NMS-293 a promising candidate for the treatment of various solid tumors, including those with homologous recombination deficiencies (HRD) and brain malignancies like glioblastoma.[1][3][5][6][7]

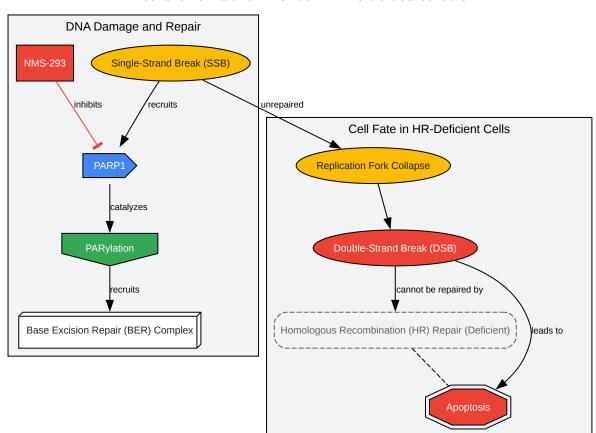
These application notes provide a summary of the preclinical and clinical pharmacokinetic and pharmacodynamic properties of NMS-293, along with detailed protocols for key experimental assays to facilitate further research and drug development.

Pharmacodynamics

NMS-293 exerts its anti-tumor effects by inhibiting the catalytic activity of PARP1, an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated DNA repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in synthetic lethality and apoptotic cell death.[8]



Signaling Pathway of NMS-293 Action



Mechanism of Action of NMS-293 in HR-Deficient Cancer Cells

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Mechanism of NMS-293 in HR-Deficient Cells

Quantitative Pharmacodynamic Data



Parameter	Value	Species/Cell Line	Reference
PARP1 Inhibition (IC50)	Single-digit nM range	In vitro enzymatic assay	[9]
PARP1 Binding Affinity (Kd)	2 nM	In vitro	[6]
PARP1/PARP2 Selectivity	>200-fold	In vitro	[8][9]
PAR Inhibition in vivo	>95% for >24h (50 mg/kg, oral)	MDA-MB-436 xenograft (mouse)	[6]
Brain-to-Plasma Ratio	4-10	Rodents (rats and mice)	[6]

Pharmacokinetics

NMS-293 exhibits a favorable pharmacokinetic profile, characterized by good oral bioavailability and significant penetration of the central nervous system.[8][10][11]

Quantitative Pharmacokinetic Data

Parameter	Value	Species	Route	Reference
Bioavailability	Nearly complete	Rodents and non-rodents	Oral	[8][10][11]
Clearance	Low	Rodents and non-rodents	-	[8][10][11]
Half-life (t1/2)	~5-13 hours	Human	Oral	[12]
Maximum Tolerated Dose (MTD)	100 mg BID (28- day cycle)	Human	Oral	[12]

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay



This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of NMS-293 against PARP1.

Materials:

- Recombinant human PARP1 enzyme
- Histone H1 (PARP1 substrate)
- Biotinylated NAD+
- Activated DNA (e.g., calf thymus DNA treated with DNase I)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 μM DTT)
- Streptavidin-coated microplates
- Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)
- Reporter enzyme substrate (e.g., TMB)
- Stop solution (e.g., 2 M H2SO4)
- NMS-293 stock solution (in DMSO)
- Plate reader

Procedure:

- Prepare serial dilutions of NMS-293 in assay buffer.
- Coat streptavidin-coated microplates with histone H1.
- Add the PARP1 enzyme, activated DNA, and the NMS-293 dilutions to the wells.
- Initiate the reaction by adding biotinylated NAD+.
- Incubate the plate at room temperature for 1 hour.

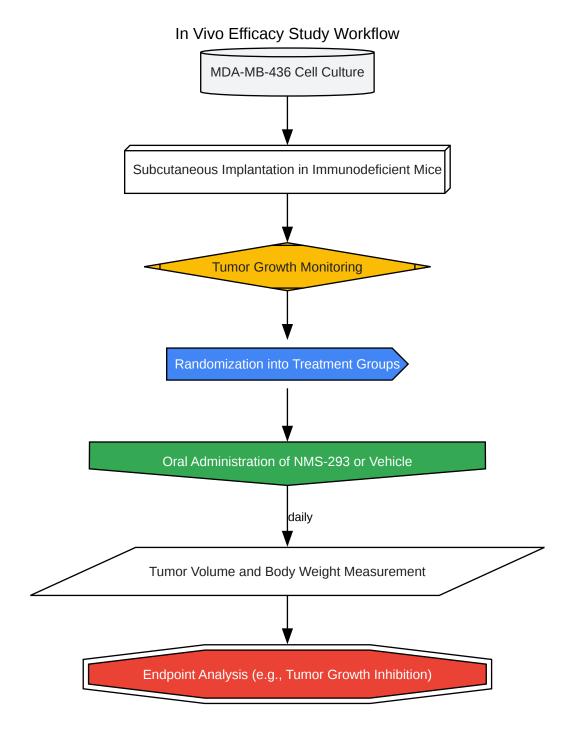


- Wash the plate to remove unbound reagents.
- Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate for 1 hour.
- Wash the plate and add the TMB substrate.
- Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
- Calculate the percent inhibition for each NMS-293 concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vivo Antitumor Efficacy in a BRCA1-Mutant Xenograft Model

This protocol outlines a study to evaluate the in vivo efficacy of NMS-293 in a human breast cancer xenograft model with a BRCA1 mutation (MDA-MB-436).





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